Octanoic acid, 2-ethyl-, ethyl ester

Overview

Description

Octanoic acid, 2-ethyl-, ethyl ester, also known as ethyl 2-ethylhexanoate, is an organic compound with the molecular formula C10H20O2. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. This ester is derived from octanoic acid and ethanol, and it is known for its pleasant aroma and low toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octanoic acid, 2-ethyl-, ethyl ester can be synthesized through the esterification of octanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Octanoic acid+Ethanol→Octanoic acid, 2-ethyl-, ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of azeotropic distillation can help remove water from the reaction mixture, shifting the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 2-ethyl-, ethyl ester primarily undergoes hydrolysis, transesterification, and oxidation reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to octanoic acid and ethanol.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water, heat.

Transesterification: Alcohols, acid or base catalysts, heat.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products

Hydrolysis: Octanoic acid and ethanol.

Transesterification: Different esters depending on the alcohol used.

Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Octanoic acid, 2-ethyl-, ethyl ester has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on microbial growth and metabolism.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Widely used in the flavor and fragrance industry, as well as in the production of plasticizers and lubricants.

Mechanism of Action

The mechanism of action of octanoic acid, 2-ethyl-, ethyl ester involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing octanoic acid and ethanol. Octanoic acid can then interact with cellular pathways, affecting lipid metabolism and energy production.

Comparison with Similar Compounds

Similar Compounds

Ethyl octanoate: Similar structure but lacks the 2-ethyl group.

Ethyl hexanoate: Shorter carbon chain, different aroma profile.

Ethyl decanoate: Longer carbon chain, different physical properties.

Uniqueness

Octanoic acid, 2-ethyl-, ethyl ester is unique due to its specific structure, which imparts distinct olfactory properties and chemical reactivity. The presence of the 2-ethyl group differentiates it from other esters, influencing its boiling point, solubility, and interaction with biological systems.

Biological Activity

Octanoic acid, 2-ethyl-, ethyl ester, commonly known as ethyl octanoate, is a fatty acid ethyl ester formed from the condensation of octanoic acid and ethanol. This compound has garnered attention due to its diverse biological activities and applications in food, flavoring, and potential therapeutic uses. This article explores the biological activity of ethyl octanoate, highlighting its metabolic roles, antimicrobial properties, and implications in various fields.

- Chemical Formula: C₁₀H₂₀O₂

- Molecular Weight: 172.2646 g/mol

- CAS Registry Number: 106-32-1

- IUPAC Name: Ethyl octanoate

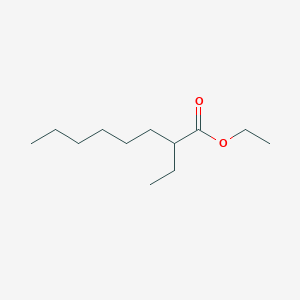

- Structure:

Metabolic Role

Ethyl octanoate acts as a metabolite within various biological systems. It is prevalent in alcoholic beverages and fruit flavorings, contributing to the aroma and taste profiles of numerous products. The compound is also a constituent of several plant oils and is found in various fermented foods such as Swiss cheese and port wine .

Antimicrobial Properties

Ethyl octanoate exhibits notable antimicrobial activity. In studies examining its effects on different microorganisms, it has demonstrated effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of cell membrane integrity, leading to cell lysis .

Flavor Compound Production

As a flavor compound, ethyl octanoate is synthesized through the esterification process involving fatty acids. Research indicates that it can be produced efficiently through microbial fermentation processes using engineered strains of E. coli. This biotechnological approach allows for the sustainable production of flavor compounds from renewable resources .

Study on Ester Production Efficiency

In a study focusing on the production efficiency of fatty acid esters, researchers combined the biosynthesis of ethyl esters with ω-oxidation pathways in E. coli. The results showed that ethyl octanoate was produced with a molar yield of up to 0.75 from nonanoic acid when specific enzymes were expressed in the bacteria. This highlights the potential for using microbial systems to produce valuable esters like ethyl octanoate sustainably .

Antimicrobial Activity Assessment

A separate investigation evaluated the antimicrobial activity of ethyl octanoate against E. coli and Staphylococcus aureus. The study found that at concentrations above 0.5% (v/v), ethyl octanoate significantly inhibited bacterial growth, suggesting its potential application as a natural preservative in food products .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.2646 g/mol |

| CAS Registry Number | 106-32-1 |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Flavor Profile | Fruity aroma |

Properties

IUPAC Name |

ethyl 2-ethyloctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-7-8-9-10-11(5-2)12(13)14-6-3/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRXOJOPPWWPFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291612 | |

| Record name | Octanoic acid, 2-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25234-26-8 | |

| Record name | Octanoic acid, 2-ethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 2-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.